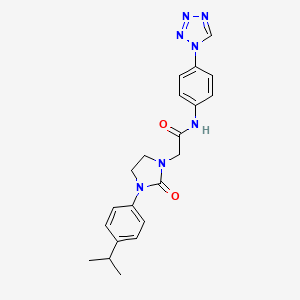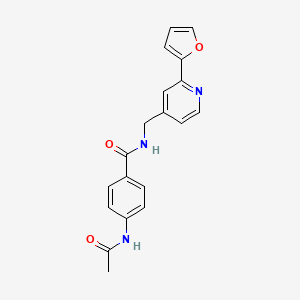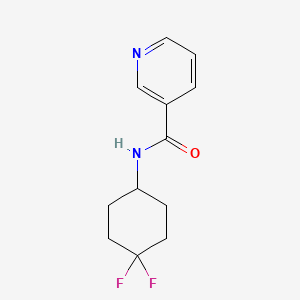![molecular formula C17H12Cl2N2 B2451563 N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine CAS No. 790681-54-8](/img/structure/B2451563.png)
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is a complex organic compound that features both a chlorophenyl and a chloroquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 2-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as sodium carbonate in an organic solvent like ethanol . The reaction conditions often require heating to facilitate the formation of the imine bond between the aldehyde and the amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be scaled up, with considerations for cost, yield, and safety.
化学反応の分析
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
作用機序
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and chlorophenyl moieties. These interactions can disrupt biological processes, leading to its observed antimicrobial and antifungal activities .
類似化合物との比較
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the chlorophenyl group.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
2-Chlorobenzylamine: Contains the chlorophenyl group but lacks the quinoline moiety.
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine is unique due to the combination of both chlorophenyl and chloroquinoline groups in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and making it a versatile compound for various applications.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2/c18-15-7-3-1-6-13(15)10-20-11-14-9-12-5-2-4-8-16(12)21-17(14)19/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCRCNGLYUTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
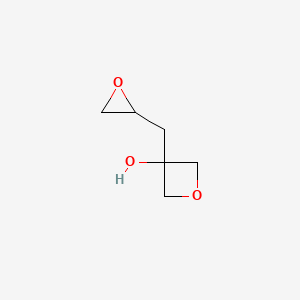
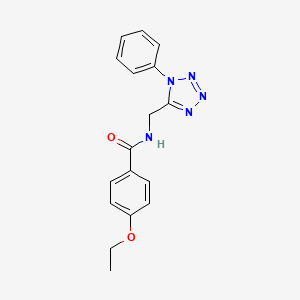
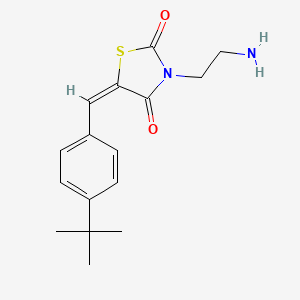
![N-(4-ETHOXYPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE](/img/structure/B2451485.png)
![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)
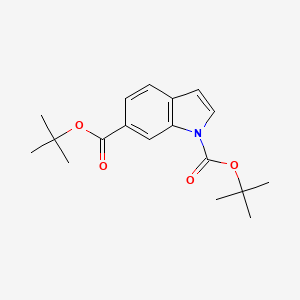
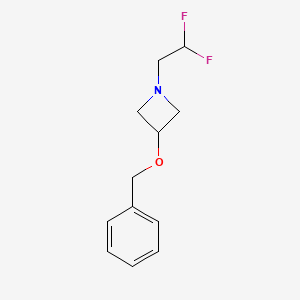
![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)
